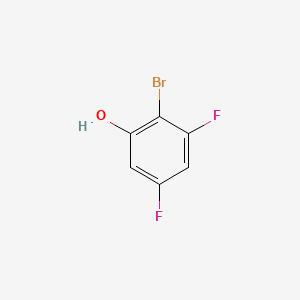

2-Bromo-3,5-difluorophenol

描述

Significance of Halogenated Phenols in Chemical Synthesis and Advanced Materials

Halogenated phenols are a class of organic compounds that serve as crucial intermediates in a multitude of industrial and laboratory-scale syntheses. globalscientificjournal.com The introduction of halogen atoms onto the phenolic ring significantly alters the electron distribution and reactivity of the molecule compared to phenol (B47542) itself. wikipedia.orgstackexchange.com This makes them versatile precursors for pharmaceuticals, agrochemicals, dyes, and polymers. globalscientificjournal.comnumberanalytics.comchemimpex.com

In pharmaceutical and agrochemical development, the presence of halogens can enhance the biological activity and metabolic stability of a molecule. britishwaterfilter.combohrium.com For instance, halogenation can increase a compound's lipophilicity, which affects its ability to cross biological membranes. numberanalytics.com In the realm of materials science, halogenated phenols are used in the production of fire retardants, specialty polymers, and liquid crystals, where the halogen atoms contribute to desired properties like thermal stability and chemical resistance. chemimpex.comchemscene.com The ability to selectively introduce and further react these halogen substituents through methods like cross-coupling reactions makes them indispensable tools for organic chemists.

The Unique Role of Fluorine and Bromine Substituents in Modulating Reactivity and Selectivity

The specific combination of bromine and fluorine on the phenol ring in 2-Bromo-3,5-difluorophenol provides a nuanced control over its chemical behavior. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. masterorganicchemistry.com This effect increases the acidity of the phenolic proton and can activate the aromatic ring towards nucleophilic aromatic substitution by making it more electron-deficient. masterorganicchemistry.com The presence of two fluorine atoms at the 3- and 5-positions significantly influences the ring's electronic properties.

Conversely, the bromine atom at the 2-position (ortho to the hydroxyl group) introduces different reactivity. While also electronegative, bromine is a larger atom and a better leaving group in certain reactions compared to fluorine. Its position provides a reactive site for various transformations, most notably palladium-catalyzed cross-coupling reactions, which are fundamental in constructing carbon-carbon and carbon-heteroatom bonds. chemicalbook.comlookchem.com This differential reactivity between the C-Br and C-F bonds allows for selective, stepwise modifications of the molecule, a highly desirable feature in multi-step synthesis. The steric bulk of the bromine atom can also influence the regioselectivity of reactions by directing incoming reagents to other positions on the ring. chemistrysteps.com

Historical Context and Evolution of Research on this compound

While detailed historical accounts of the first synthesis of this compound are not extensively documented in readily available literature, its emergence is tied to the broader development of organofluorine chemistry. The synthesis of complex fluorinated aromatic compounds has evolved significantly, driven by the demand for fluorinated molecules in medicine and materials science. rsc.orgresearchgate.net

Early methods for producing halogenated phenols often involved direct halogenation of phenol, which can sometimes lack selectivity. wikipedia.orgquora.com The synthesis of polysubstituted phenols like this compound requires more sophisticated, multi-step strategies. These routes often start from precursors that already contain some of the desired substituents, such as 3,5-difluorobromobenzene or 1,3,5-trifluorobenzene. google.comgoogle.com The development of modern synthetic methods, particularly transition-metal-catalyzed reactions, has greatly facilitated the preparation of such specifically substituted compounds. Research has evolved from simply preparing these molecules to strategically employing them as key intermediates. For example, its use as a key intermediate in the synthesis of unsymmetrical biphenols highlights its value in constructing complex molecular architectures. chemicalbook.comlookchem.com

Current Research Landscape and Future Directions for this compound

Current research involving this compound primarily focuses on its application as a versatile building block in organic synthesis. chemicalbook.com Its utility has been demonstrated in the preparation of unsymmetrical o-biphenols and o-binaphthols through silicon-tethered, palladium-catalyzed C-H arylation. chemicalbook.comlookchem.com These resulting structures are important motifs in the design of new pharmaceuticals, agrochemicals, and advanced materials. lookchem.com

The future for this compound and related compounds appears promising, particularly in fields that demand highly specialized molecules. As synthetic methodologies become more advanced, the ability to precisely and selectively manipulate the bromine and fluorine substituents will lead to the creation of novel compounds with tailored properties. Continued research is expected in its use for developing new bioactive molecules for the pharmaceutical and crop protection industries. britishwaterfilter.combohrium.com Furthermore, its role in materials science may expand, with potential applications in the synthesis of new polymers, liquid crystals, and other functional materials where its specific substitution pattern can impart unique optical or electronic properties. chemimpex.com

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 325486-43-9 | nih.gov |

| Molecular Formula | C₆H₃BrF₂O | nih.gov |

| Molecular Weight | 208.99 g/mol | nih.gov |

| Physical Form | Colorless to Yellow to Brown Sticky Oil to Solid or Liquid or Semi-Solid | sigmaaldrich.com |

| Boiling Point | 192.1°C at 760 mmHg | accelachem.com |

| XLogP3-AA | 2.5 | nih.gov |

| InChI Key | AGMQCXYWIMAOMT-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

2-bromo-3,5-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2O/c7-6-4(9)1-3(8)2-5(6)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMQCXYWIMAOMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622882 | |

| Record name | 2-Bromo-3,5-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325486-43-9 | |

| Record name | 2-Bromo-3,5-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3,5-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 3,5 Difluorophenol

Synthesis via Bromo-difluorobenzene Intermediates

This strategy typically starts with a bromo-difluorobenzene derivative, such as 1-bromo-2,4-difluorobenzene (B57218) or 1,3-dibromo-2,4-difluorobenzene. The synthesis then involves the conversion of one of the carbon-halogen bonds into a carbon-oxygen bond to form the phenol (B47542).

Grignard Reactions for Phenol Formation

Grignard reagents, formed by the reaction of an organohalide with magnesium metal, are potent nucleophiles that can be used to form carbon-carbon and carbon-heteroatom bonds. mnstate.eduwikipedia.orgadichemistry.com In the context of synthesizing 2-Bromo-3,5-difluorophenol, a suitable bromo-difluorobenzene precursor can be converted into a Grignard reagent, which is then reacted with an oxygen source.

For instance, starting from 1-bromo-2,4-difluorobenzene, the Grignard reagent can be formed by reaction with magnesium in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgwisc.edu This Grignard reagent can then be reacted with an electrophilic oxygen source, such as trimethyl borate (B1201080) followed by oxidative workup with hydrogen peroxide, to yield the corresponding phenol. google.com It is crucial that the Grignard formation is selective for the bromine atom over the fluorine atoms, which is generally the case due to the higher reactivity of the C-Br bond.

| Step | Description |

| 1. Grignard Formation | Reaction of a bromo-difluorobenzene with magnesium metal in an ether solvent. |

| 2. Borylation | Reaction of the Grignard reagent with trimethyl borate. |

| 3. Oxidation | Oxidative workup with hydrogen peroxide to form the phenol. |

Lithium Substitution Methods for Phenol Formation

Lithium-halogen exchange is a powerful method for the formation of organolithium reagents, which are highly reactive nucleophiles. harvard.eduorgsyn.orgbyu.edu This reaction typically involves the treatment of an organohalide with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. orgsyn.orgbyu.edu

In the synthesis of this compound, a precursor like 1-bromo-2,4-difluorobenzene can undergo lithium-halogen exchange at the bromine position. sigmaaldrich.com The resulting aryllithium species can then be reacted with an electrophilic oxygen source, similar to the Grignard pathway, to introduce the hydroxyl group. patsnap.comgoogle.com A common method involves reaction with trimethyl borate followed by an oxidative workup. patsnap.comgoogle.com The extremely low temperatures (typically -78 °C) required for these reactions are a key consideration for this methodology. harvard.edubyu.edu

Another powerful technique is directed ortho-metalation, where a directing group on the aromatic ring guides the deprotonation by an organolithium reagent to an adjacent position. harvard.edubaranlab.org If a suitable directing group is present on a bromo-difluorobenzene precursor, this method could also be employed to introduce the hydroxyl functionality at the desired position.

| Reagent | Function |

| Bromo-difluorobenzene | Starting material |

| Organolithium (e.g., n-BuLi) | Reagent for lithium-halogen exchange |

| Trimethyl borate | Electrophilic boron source |

| Hydrogen peroxide | Oxidizing agent for phenol formation |

Phenol Derivatization from Halogenated Precursors

Oxidative Approaches from Boronic Acid Derivatives

Preparation of 3,5-difluorophenylboronic acid

The synthesis of 3,5-difluorophenylboronic acid is a well-documented process that serves as a crucial initial step. google.compatsnap.com This intermediate is typically prepared from 3,5-difluorobromobenzene. The process involves a lithium-halogen exchange followed by reaction with a borate ester.

The reaction is initiated by dissolving 3,5-difluorobromobenzene in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere. google.com The solution is then cooled to a low temperature, typically between -60°C and -80°C, at which point a strong organolithium base, such as n-butyllithium, is added dropwise. google.com This results in the formation of a lithiated intermediate. Subsequently, a trialkyl borate, for instance, trimethyl borate or triisopropyl borate, is added to the reaction mixture. The final step involves acidic hydrolysis to yield 3,5-difluorophenylboronic acid. nbinno.com

Table 1: Representative Reaction Parameters for the Synthesis of 3,5-difluorophenylboronic acid

| Parameter | Value/Condition |

| Starting Material | 3,5-difluorobromobenzene |

| Reagents | n-butyllithium, Trialkyl borate (e.g., trimethyl borate) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | -60°C to -80°C |

| Atmosphere | Inert (e.g., Nitrogen, Argon) |

Catalytic Oxidation for Hydroxyl Group Introduction

With 3,5-difluorophenylboronic acid in hand, the next step is the introduction of the hydroxyl group to form 3,5-difluorophenol. This transformation is achieved through an oxidative hydroxylation reaction. A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common and environmentally benign choice. The reaction can be performed under catalyst-free conditions or be promoted by various catalysts to enhance efficiency. google.com

Subsequent to the formation of 3,5-difluorophenol, the bromine atom must be introduced at the ortho position. The selective mono-ortho-bromination of phenols can be accomplished using N-bromosuccinimide (NBS) as the brominating agent. nih.govnih.gov The reaction is often carried out in a suitable solvent, and the selectivity for the ortho position can be enhanced by the addition of a catalytic amount of an acid, such as para-toluenesulfonic acid (p-TsOH). nih.govnih.gov This method allows for the targeted synthesis of this compound from the unbrominated phenol precursor.

Strategies Involving Diazonium Salt Intermediates

An alternative and classical approach to the synthesis of phenols involves the hydrolysis of diazonium salts, which are themselves generated from the corresponding anilines. This pathway offers a distinct route to this compound, contingent on the availability of the requisite substituted aniline (B41778) precursor.

Diazotization of Substituted Anilines

The key starting material for this route is 2-bromo-3,5-difluoroaniline (B1266989). The synthesis of this precursor is a critical step. A plausible method for its preparation involves the bromination of 3,5-difluoroaniline.

Once 2-bromo-3,5-difluoroaniline is obtained, the diazotization reaction can be carried out. This process involves treating the aniline with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C). dtic.mil This reaction converts the primary amino group into a diazonium salt functionality. The stability of diazonium salts can be a concern, and they are often used immediately in the subsequent reaction without isolation. google.com

Hydrolysis of Diazonium Salts to Phenols

The final step in this sequence is the hydrolysis of the 2-bromo-3,5-difluorophenyldiazonium salt to the desired phenol. This is typically achieved by heating the aqueous acidic solution of the diazonium salt. The diazonium group is an excellent leaving group (as dinitrogen gas), and it is readily displaced by a water molecule, which, upon deprotonation, forms the phenolic hydroxyl group. This classical method provides a direct route to the target this compound from the corresponding aniline.

Advanced Synthetic Routes

While the boronic acid and diazonium salt pathways represent conventional and reliable methods, ongoing research in organic synthesis continues to produce advanced and more efficient methodologies. For a polysubstituted compound like this compound, these could include transition-metal-catalyzed C-H activation/functionalization, novel halogenation techniques, or multi-component one-pot reactions that streamline the synthetic sequence. However, specific advanced routes for the direct synthesis of this compound are not yet widely reported in the literature, making the previously discussed methods the current mainstay for its preparation.

Silicon-Tethered Palladium-Catalyzed C-H Arylation

This methodology represents a powerful tool for the direct functionalization of C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions. In a typical approach for phenols, a silicon-containing tether is temporarily installed onto the hydroxyl group. This tether then directs a palladium catalyst to a specific C-H bond (often in the ortho position) for arylation. The silicon tether facilitates the intramolecular delivery of the catalytic system, enhancing efficiency and selectivity. After the C-H functionalization, the silicon tether can be removed, revealing the arylated phenol.

While this technique has been successfully applied to a variety of phenolic substrates for the synthesis of biaryls and other complex structures, no specific adaptation of this method for the synthesis of this compound has been found in the public domain.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat reaction mixtures. This can lead to a dramatic reduction in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. The direct interaction of microwaves with polar molecules in the reaction mixture allows for efficient and uniform heating, often enabling reactions to proceed that are sluggish or inefficient under conventional conditions.

This technique is widely used across various areas of organic synthesis. However, specific protocols or research findings detailing the microwave-assisted synthesis of this compound are not available in the reviewed literature.

Flow Chemistry Approaches for Scalable Production

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward automation and scalability. The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and minimize byproducts.

Although flow chemistry is increasingly adopted for the production of fine chemicals and active pharmaceutical ingredients, there are no published reports detailing a flow chemistry process for the scalable production of this compound.

Comparative Analysis of Synthetic Efficiencies and Green Chemistry Metrics

A comparative analysis of synthetic efficiencies and green chemistry metrics for the aforementioned methodologies would typically involve evaluating parameters such as:

Yield: The amount of desired product obtained relative to the theoretical maximum.

Atom Economy: A measure of how many atoms from the reactants are incorporated into the final product.

E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the product.

Process Mass Intensity (PMI): The ratio of the total mass of materials used (reactants, solvents, reagents, process water) to the mass of the final product.

Energy Consumption: The energy required to perform the synthesis.

Safety Profile: The hazards associated with the reagents, solvents, and reaction conditions.

Without specific experimental data for the synthesis of this compound using these methods, a meaningful comparative analysis is not possible. Such an analysis would require detailed process information that is not currently available in the public scientific record.

Chemical Reactivity and Derivatization of 2 Bromo 3,5 Difluorophenol

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich benzene (B151609) ring. The powerful activating effect of the hydroxyl group would be the dominant factor in directing these reactions.

Further Halogenation Studies

No specific studies on the further halogenation of 2-Bromo-3,5-difluorophenol were identified. Theoretically, bromination or chlorination would likely occur at the C4 or C6 position, ortho and para to the hydroxyl group. The precise outcome would depend on the reaction conditions and the steric hindrance posed by the existing substituents.

Nitration and Sulfonation Reactions

Similarly, specific research on the nitration and sulfonation of this compound is absent from the literature. In a typical nitration reaction (using nitric acid and sulfuric acid), the nitronium ion (NO₂⁺) would be expected to add to the positions activated by the hydroxyl group. wikipedia.orgnih.gov Sulfonation with fuming sulfuric acid would introduce a sulfonic acid group (-SO₃H) at one of these activated sites. nih.gov The regioselectivity between the C4 and C6 positions remains experimentally undetermined.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAᵣ) is generally challenging on electron-rich rings unless there are strong electron-withdrawing groups present. nih.gov However, the halogen atoms on the ring can potentially be displaced under specific conditions.

Displacement of Bromine and Fluorine Substituents

There are no documented studies detailing the nucleophilic displacement of the bromine or fluorine atoms on this compound. Generally, in aryl halides, a C-Br bond is weaker and more easily displaced than a C-F bond. The presence of multiple halogens and an activating hydroxyl group makes predicting the outcome of such reactions complex without experimental data.

Formation of Ethers and Esters

The phenolic hydroxyl group is the most likely site for derivatization to form ethers and esters.

Ether Synthesis: The Williamson ether synthesis is a common method for preparing ethers from alcohols or phenols. masterorganicchemistry.comlibretexts.org This would involve deprotonating the hydroxyl group of this compound with a strong base (like sodium hydride) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., iodomethane (B122720) or benzyl (B1604629) bromide) in an Sₙ2 reaction.

Ester Synthesis: Esterification can be achieved by reacting the phenol (B47542) with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine). This reaction would result in an ester derivative, with the acyl group attached to the phenolic oxygen.

While these are standard reactions for phenols, specific examples and yield data for this compound are not available.

Coupling Reactions for Complex Molecular Architectures

The carbon-bromine bond in this compound serves as a synthetic handle for various palladium-catalyzed cross-coupling reactions, which are fundamental for building more complex molecules. Although no specific examples using this substrate were found, its participation in reactions like Suzuki, Heck, and Sonogashira couplings can be predicted.

Suzuki Reaction: This reaction couples an organohalide with an organoboron compound. nih.govharvard.edu this compound could theoretically be coupled with a variety of aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the C2 position.

Heck Reaction: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene and a palladium catalyst. wikipedia.orgorganic-chemistry.org The bromo-substituted carbon of this compound would be the reactive site.

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org It would be expected that this compound could react with various terminal alkynes at the C-Br bond, catalyzed by palladium and a copper(I) co-catalyst.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. In this reaction, an organohalide is coupled with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.

For this compound, the reaction is anticipated to occur selectively at the carbon-bromine bond. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. The carbon-fluorine bonds are significantly stronger and less reactive, and would remain intact under standard Suzuki-Miyaura conditions. While this compound is cited as a key intermediate in the synthesis of unsymmetrical biphenols—structures commonly assembled via Suzuki-Miyaura coupling—specific, published examples detailing the reaction conditions and yields for this particular substrate are not available.

A hypothetical Suzuki-Miyaura reaction involving this compound is outlined below:

Hypothetical Suzuki-Miyaura Reaction

| Reactant A | Reactant B | Catalyst | Base | Product |

|---|

Heck and Sonogashira Coupling Reactions

Similar to the Suzuki-Miyaura reaction, the Heck and Sonogashira couplings are palladium-catalyzed reactions that form new carbon-carbon bonds at the site of an aryl halide.

The Heck reaction would couple this compound with an alkene to form a substituted styrene (B11656) derivative.

The Sonogashira reaction would couple it with a terminal alkyne to yield an alkynyl-substituted difluorophenol.

In both cases, the chemoselectivity would be dictated by the higher reactivity of the C-Br bond compared to the C-F bonds. No specific experimental data or detailed research findings for this compound undergoing Heck or Sonogashira reactions were identified in the literature search.

Ullmann Coupling and Related Reactions

The Ullmann coupling is a copper-catalyzed reaction used to form carbon-carbon (synthesis of biaryls) or carbon-heteroatom bonds (e.g., C-O for diaryl ethers, C-N for diaryl amines). The classic Ullmann condensation would involve the self-coupling of this compound at high temperatures with copper to form a symmetrical, tetrafluorinated biphenol derivative. More modern variations could involve coupling with another aryl halide or a nucleophile. As with other cross-coupling reactions, specific documented examples involving this compound are not available.

Oxidation and Reduction Chemistry of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is susceptible to both oxidation and reduction.

Oxidation: Phenols can be oxidized to quinones. For a related isomer, 3-Bromo-4,5-difluorophenol, oxidation is known to be achievable with reagents like potassium permanganate (B83412) or chromium trioxide. It is reasonable to expect that this compound would react similarly, though the specific structure of the resulting quinone is not documented.

Reduction: The reduction of a phenol to its corresponding arene is a challenging transformation that typically requires converting the hydroxyl group into a better leaving group (like a triflate) followed by hydrogenolysis. Direct reduction of the phenolic group of this compound to yield 1-bromo-2,4-difluorobenzene (B57218) has not been specifically described.

Chemo- and Regioselective Transformations Induced by Halogenation Pattern

The specific arrangement of halogens on the phenol ring is critical in directing the molecule's reactivity, a concept known as chemo- and regioselectivity.

Chemoselectivity in Cross-Coupling: The primary factor governing chemoselectivity in palladium-catalyzed reactions is the differential reactivity of the C-X bonds (Br vs. F). The C-Br bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst, ensuring that reactions like Suzuki-Miyaura, Heck, and Sonogashira occur exclusively at the 2-position without disturbing the fluorine atoms at the 3- and 5-positions. acs.orgnih.gov

Regioselectivity in Electrophilic Aromatic Substitution: The directing effects of the substituents on the aromatic ring would control the position of any further substitution. The hydroxyl group is a powerful ortho-, para-director. However, in this compound, the positions ortho and para to the hydroxyl group are already occupied (positions 2, 4, and 6). Position 4 is occupied by a hydrogen, position 2 by bromine, and position 6 by a hydrogen. The strong activating effect of the hydroxyl group would likely direct incoming electrophiles to the vacant 4- or 6-positions. The combined electron-withdrawing effects of the halogens would deactivate the ring towards electrophilic attack, likely requiring harsh reaction conditions.

The unique electronic and steric environment of this compound makes it a potentially valuable, multifunctional building block, though its specific chemical behavior remains largely undocumented in accessible scientific literature. acs.org

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block in Pharmaceutical Development

Halogenated phenols are fundamental building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The strategic placement of bromine and fluorine atoms on a phenol (B47542) ring can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. While direct evidence for the use of 2-Bromo-3,5-difluorophenol is not extensively documented, the principles of medicinal chemistry suggest its potential utility.

Synthesis of Active Pharmaceutical Ingredients (APIs)

There is a scarcity of publicly available scientific literature detailing the specific use of this compound in the synthesis of named Active Pharmaceutical Ingredients (APIs). General sources indicate that brominated and fluorinated phenols serve as versatile intermediates in organic synthesis. It is plausible that this compound could be utilized in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form more complex molecular scaffolds. However, without specific examples in the researched literature, a detailed account of its role in API synthesis cannot be provided.

Design of Molecules with Specific Biological Pathways and Enhanced Efficacy

Precursor for Fluorinated Aromatic Compounds in Drug Discovery

Fluorinated aromatic compounds are of significant interest in drug discovery due to the unique properties conferred by the fluorine atom. As a difluorinated bromophenol, this compound is structurally positioned to be a precursor for a variety of more complex fluorinated aromatic molecules. The bromine atom can be readily displaced or used in coupling reactions to build larger molecular frameworks. However, the available literature does not provide specific examples of drug discovery programs that have utilized this compound as a key starting material.

Applications in Agrochemicals Development

Similar to the pharmaceutical sector, the agrochemical industry utilizes fluorinated and brominated compounds to develop new active ingredients for crop protection. The presence of these halogens can enhance the efficacy and selectivity of herbicides and fungicides.

Formulation of Herbicides and Fungicides

While there is extensive research on the use of other isomers, such as 5-Bromo-2,3-difluorophenol, as precursors for triazinone herbicides and protoporphyrinogen (B1215707) oxidase (PPO) inhibiting fungicides, no specific information was found regarding the application of this compound in the formulation of commercialized or developmental herbicides and fungicides. The structural motifs of many successful agrochemicals often contain halogenated phenyl rings, suggesting a potential, yet undocumented, role for this compound.

Impact on Crop Yield and Environmental Considerations

Due to the lack of information on any specific agrochemicals derived from this compound, it is not possible to provide data on their impact on crop yield. Similarly, without knowledge of the final active ingredients, an assessment of their environmental fate, persistence, and potential ecological effects cannot be conducted.

Contributions to Material Science

The incorporation of halogen atoms, particularly fluorine and bromine, into organic molecules is a well-established strategy for developing high-performance materials. Fluorination can enhance thermal stability, chemical resistance, and introduce unique electronic properties, while bromination is often utilized to impart flame retardancy. However, specific research detailing the contributions of this compound to material science is not extensively documented.

Development of Polymers and Coatings with Enhanced Thermal and Chemical Stability

The synthesis of polymers and coatings with enhanced thermal and chemical stability often involves the use of fluorinated and brominated monomers. The presence of fluorine atoms in a polymer backbone can significantly increase its thermal stability and resistance to chemical degradation due to the high bond energy of the carbon-fluorine bond. Brominated compounds, on the other hand, are frequently incorporated to confer flame-retardant properties.

While it is plausible that this compound could serve as a monomer or a modifying agent in the synthesis of high-performance polymers such as poly(aryl ether)s, specific studies or data sheets detailing such applications are not currently available. The general expectation would be that polymers derived from this compound might exhibit a combination of thermal stability and flame retardancy.

Table 1: Potential Contributions of Halogenation to Polymer Properties

| Halogen | Property Enhancement | Rationale |

| Fluorine | Thermal Stability, Chemical Resistance | High C-F bond energy |

| Bromine | Flame Retardancy | Radical trapping mechanism during combustion |

Role in OLED Intermediate Synthesis

Organic Light-Emitting Diodes (OLEDs) are a significant area of materials science, and their performance relies heavily on the purity and specific properties of the organic intermediates used in their construction. Halogenated aromatic compounds are frequently used as building blocks in the synthesis of complex molecules for various layers within an OLED device, such as the emissive layer, host materials, and charge-transporting layers.

The substitution pattern of this compound could potentially be leveraged in multi-step synthetic routes to create novel OLED materials. The bromine atom can serve as a handle for cross-coupling reactions, a common strategy in the synthesis of OLED molecules, while the fluorine atoms can influence the electronic properties and stability of the final compound. However, there is no specific research in the available literature that directly implicates this compound in the synthesis of OLED intermediates.

Research in Nanocomposites and Supramolecular Chemistry

Nanocomposites and supramolecular assemblies are at the forefront of materials science research. The properties of nanocomposites are often tuned by modifying the interface between the nanoparticle filler and the polymer matrix. Supramolecular chemistry relies on non-covalent interactions to build complex, functional architectures.

While functionalized phenols can play a role in both of these areas, for instance, by modifying surfaces or participating in hydrogen bonding networks, there is no specific research that describes the use of this compound in the development of nanocomposites or in supramolecular chemistry studies.

Utility in Dyes and Pigments Production

The synthesis of dyes and pigments often involves the use of substituted aromatic compounds as precursors. The specific substituents on an aromatic ring can significantly influence the color, fastness, and other properties of the resulting dye or pigment. Brominated and fluorinated phenols can be used in the synthesis of various classes of colorants.

However, a review of the scientific literature does not reveal any specific instances of this compound being utilized as a key intermediate in the production of commercial or developmental dyes and pigments.

Catalytic Applications in Organic Transformations

In the field of catalysis, organic ligands play a crucial role in modulating the activity and selectivity of metal catalysts. Phenolic compounds, after deprotonation, can act as ligands for a variety of metal centers. The electronic properties of the phenol, which are influenced by its substituents, can in turn affect the catalytic performance of the resulting metal complex.

The fluorine atoms in this compound would be expected to make the phenolic proton more acidic and influence the electron density at the metal center in a potential catalyst. This could have implications for various organic transformations. Despite this potential, there are no specific reports of this compound being used as a ligand in catalytic applications.

Computational Chemistry and Spectroscopic Analysis

Density Functional Theory (DFT) Studies on 2-Bromo-3,5-difluorophenol and its Derivatives

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT studies on bromophenols and their derivatives, often performed at the B3LYP/6-311G++(d,p) level of theory, reveal that their molecular structures and properties are significantly shaped by factors like intramolecular hydrogen bonding, the steric and inductive effects of halogen substituents, and other electrostatic interactions within the molecule. nih.gov

Geometric Parameter Optimization

Geometric parameter optimization is a fundamental computational process aimed at finding the most stable conformation of a molecule, corresponding to its lowest energy state. nih.gov For substituted phenols, this involves calculating key bond lengths, bond angles, and dihedral angles. In the broader class of bromophenols, DFT calculations have shown systematic trends influenced by the number and position of bromine substituents. For instance, an increasing number of bromine atoms tends to increase the O-H bond length while decreasing the C-O bond length. nih.gov The geometry is also affected by potential intramolecular hydrogen bonds between the hydroxyl proton and an adjacent halogen atom. nih.gov For this compound, the optimized geometry would precisely define the spatial arrangement of its constituent atoms, providing a foundational model for understanding its other chemical properties.

Table 1: Representative Calculated Geometric Parameters for a Substituted Halophenol

| Parameter | Bond | Typical Bond Length (Å) | Parameter | Angle | Typical Bond Angle (°) |

|---|---|---|---|---|---|

| Bond Length | C-O | 1.36 | Bond Angle | C-O-H | 109.1 |

| Bond Length | O-H | 0.97 | Bond Angle | C-C-Br | 121.5 |

| Bond Length | C-Br | 1.89 | Bond Angle | C-C-F | 119.0 |

| Bond Length | C-F | 1.35 | Bond Angle | C-C-C (Aromatic) | 120.0 |

| Bond Length | C-C (Aromatic) | 1.39 | Bond Angle |

Note: These values are illustrative and based on general findings for halophenols from DFT calculations. Specific values for this compound would require a dedicated computational study.

Electronic Properties: HOMO-LUMO Analysis, Excitation Energies, and UV-Vis Spectra

The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. semanticscholar.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap indicates a molecule that is more reactive and less stable. mdpi.com This energy gap is also directly related to the electronic excitation energies and can be correlated with the absorption bands observed in a molecule's UV-Vis spectrum. mdpi.com For substituted halophenols, the energy gap is typically around 5.4 to 5.7 eV, indicating considerable stability. mdpi.com

Table 2: Illustrative Electronic Properties Derived from DFT for a Halophenol Derivative

| Property | Symbol | Typical Calculated Value (eV) | Description |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.88 | Energy of the outermost electrons; relates to ionization potential. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.47 | Energy of the first available empty orbital; relates to electron affinity. |

| HOMO-LUMO Energy Gap | ΔE | 5.41 | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Ionization Potential | IP ≈ -EHOMO | 6.88 | Energy required to remove an electron. |

| Electron Affinity | EA ≈ -ELUMO | 1.47 | Energy released when an electron is added. |

| Chemical Hardness | η = (IP - EA) / 2 | 2.71 | Measures resistance to change in electron distribution. |

Note: Values are based on data for 3-bromo-2-hydroxypyridine (B31989) and serve as a representative example for a related molecular structure. mdpi.com

Molecular Electrostatic Potential (MEP) and Hirshfeld Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of varying electron potential on the molecular surface. Electron-rich areas, which are susceptible to electrophilic attack, are typically colored red (negative potential), while electron-poor regions, prone to nucleophilic attack, are colored blue (positive potential). mdpi.com For this compound, the MEP surface would be expected to show negative potential localized on the electronegative oxygen, bromine, and fluorine atoms, with positive potential around the hydroxyl and aromatic hydrogen atoms.

Hirshfeld Surface Analysis is a computational method used to investigate and quantify intermolecular interactions within a crystal lattice. dergipark.org.trrsc.org By mapping properties like normalized contact distance (dnorm) onto the surface, it is possible to identify specific atoms involved in close contacts. Two-dimensional fingerprint plots derived from this analysis provide a quantitative summary of the different types of intermolecular interactions, such as hydrogen bonding and van der Waals forces. elsevierpure.com For a molecule like this compound, this analysis would reveal the nature and prevalence of contacts like H···F, H···Br, H···O, and H···H, which govern its crystal packing. elsevierpure.com

Table 3: Typical Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Substituted Phenol (B47542)

| Interaction Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | ~33% | Represents van der Waals interactions between hydrogen atoms. |

| O···H / H···O | ~32% | Indicates hydrogen bonding or close contacts involving oxygen. |

| C···H / H···C | ~15% | Represents contacts between carbon and hydrogen atoms. |

| X···H / H···X (X=Halogen) | Variable | Indicates contacts involving halogen atoms (Br, F). |

Note: Percentages are illustrative, based on findings for a related Schiff base derivative of a nitrophenol, to show the type of data generated. elsevierpure.com

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their applications in optoelectronics and photonics. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it. This response is governed by molecular parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net DFT calculations are a reliable method for predicting these properties. researchgate.net Organic molecules with π-conjugated systems and significant intramolecular charge transfer often exhibit enhanced NLO properties. nih.gov The presence of electron-donating groups (like -OH) and electron-withdrawing groups (like halogens) can create a "push-pull" system that enhances the molecular hyperpolarizability, making substituted phenols potential candidates for NLO applications. researchgate.net

Table 4: Representative Calculated NLO Properties for a Substituted Phenol Derivative

| Property | Symbol | Typical Calculated Value | Unit |

|---|---|---|---|

| Dipole Moment | μ | 2.83 | Debye |

| Average Polarizability | ⟨α⟩ | 6.77 x 10-23 | esu |

| First-Order Hyperpolarizability | βtot | 0.15 x 10-27 | esu |

Note: Values are based on data from related substituted phenols and chromene derivatives to illustrate the scale of NLO properties. nih.gov

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or toxicity. nih.gov These models utilize molecular descriptors—numerical values that encode structural, physicochemical, or electronic features—to predict the properties of new or untested compounds. nih.govmdpi.com

Descriptors can be derived from DFT calculations, such as HOMO-LUMO energies, dipole moment, and atomic charges (e.g., Hirshfeld charge). mdpi.commdpi.com For halogenated phenols, QSAR/QSTR models have been developed to predict toxicities against various cell lines and organisms. nih.gov These models often identify properties like the octanol/water partition coefficient (log Kow) and electrostatic descriptors as dominant factors. nih.gov While a specific QSAR/QSTR model for this compound is not detailed in the literature, its computationally derived properties could serve as valuable descriptors in the development of such predictive models for assessing its potential biological effects. mdpi.com

Spectroscopic Characterization Techniques

The theoretical structures and properties predicted by computational methods are validated through experimental spectroscopic techniques. These methods confirm the identity and purity of a synthesized compound. For this compound, a combination of spectroscopic analyses provides a complete picture of its molecular structure.

Table 5: Spectroscopic Data Availability for this compound

| Technique | Abbreviation | Information Provided | Data Availability |

|---|---|---|---|

| Proton Nuclear Magnetic Resonance | ¹H NMR | Provides information about the chemical environment of hydrogen atoms. | Available chemicalbook.com |

| Carbon-13 Nuclear Magnetic Resonance | ¹³C NMR | Provides information about the carbon skeleton of the molecule. | Available chemicalbook.com |

| Infrared Spectroscopy | IR | Identifies functional groups (e.g., -OH, C-Br, C-F) based on their vibrational frequencies. | Available chemicalbook.com |

| Mass Spectrometry | MS | Determines the molecular weight and fragmentation pattern, confirming the elemental composition. | Available chemicalbook.com |

| Raman Spectroscopy | Raman | Provides complementary vibrational information to IR, especially for non-polar bonds. | Available chemicalbook.com |

Source: Based on spectroscopic data listed by ChemicalBook. chemicalbook.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the FT-IR spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Key Predicted FT-IR Absorption Bands for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretching | 3550 - 3200 | Strong, Broad | The broadness of this peak is due to intermolecular hydrogen bonding between the phenol molecules. libretexts.orgdocbrown.info |

| Aromatic C-H stretching | 3100 - 3000 | Medium | Characteristic of the C-H bonds on the aromatic ring. |

| Aromatic C=C stretching | 1600 - 1450 | Medium-Strong | Multiple bands are expected in this region, corresponding to the stretching of the carbon-carbon bonds within the benzene (B151609) ring. docbrown.info |

| In-plane O-H bending | 1410 - 1310 | Medium | This vibration is coupled with C-O stretching. |

| C-O stretching | 1260 - 1180 | Strong | The position of this band is sensitive to the electronic effects of the substituents on the aromatic ring. |

| C-F stretching | 1100 - 1000 | Strong | The strong electronegativity of fluorine results in a strong absorption band for the C-F stretching vibration. |

| Out-of-plane C-H bending | 900 - 675 | Strong | The pattern of these bands in the "fingerprint region" is characteristic of the substitution pattern on the benzene ring. |

| C-Br stretching | 700 - 500 | Medium-Weak | The C-Br stretching vibration appears at lower frequencies due to the larger mass of the bromine atom. |

This table is based on established correlations for similar compounds and represents predicted values.

Raman Spectroscopy (FT-Raman)

Raman spectroscopy provides complementary information to FT-IR spectroscopy, as it detects vibrational modes that result in a change in the polarizability of the molecule. For non-polar bonds and symmetric vibrations, Raman spectroscopy is particularly informative.

An experimental FT-Raman spectrum for this compound is not publicly available. However, based on the principles of Raman spectroscopy and data for related compounds, the following vibrational modes are expected to be prominent. optica.orgresearchgate.net

Key Predicted FT-Raman Bands for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H stretching | 3100 - 3000 | Strong | The symmetric C-H stretching of the aromatic ring often gives a strong Raman signal. |

| Aromatic Ring Breathing | ~1000 | Strong | This is a characteristic symmetric vibration of the benzene ring and is typically strong in the Raman spectrum. |

| C-F stretching | 1100 - 1000 | Medium | While also IR-active, the C-F stretching vibrations can also be observed in the Raman spectrum. |

| C-Br stretching | 700 - 500 | Strong | Due to the high polarizability of the bromine atom, the C-Br stretching vibration is expected to be strong in the Raman spectrum. |

This table is based on established correlations for similar compounds and represents predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic environments of atomic nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms on the aromatic ring and the hydroxyl group. A commercially available spectrum shows the expected signals. chemicalbook.com The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound would show six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The chemical shifts would be influenced by the electronegativity of the attached bromine and fluorine atoms, as well as the hydroxyl group. The carbon atoms directly bonded to the electronegative fluorine and bromine atoms would be significantly affected, and their signals would exhibit splitting due to carbon-fluorine coupling.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at positions 3 and 5. The chemical shifts and coupling constants would provide valuable information about the electronic environment and spatial relationship of the fluorine atoms. The chemical shifts of fluorine in fluorophenols are well-documented and can be used to predict the approximate chemical shifts for this compound. nih.gov

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 6.5 - 7.5 | Complex multiplets | The aromatic protons will show splitting from both neighboring protons and fluorine atoms. |

| ¹H (OH) | 5.0 - 8.0 | Broad singlet | The chemical shift is dependent on solvent and concentration. |

| ¹³C | 100 - 160 | Doublets and doublets of doublets | Carbons attached to fluorine will show large C-F coupling constants. The chemical shifts are influenced by the substituents. |

| ¹⁹F | -110 to -140 | Doublets or doublets of doublets | The two fluorine atoms are in different environments and will have distinct chemical shifts. They will show coupling to each other (if applicable through space or through the ring system) and to neighboring protons. The exact chemical shifts are sensitive to the substitution pattern. nih.gov |

This table is based on typical chemical shift ranges for similar compounds and the available ¹H NMR data. chemicalbook.com

The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach to calculate NMR shielding tensors, which can then be converted to chemical shifts. researchgate.netnih.govnih.gov This method is particularly valuable for predicting the NMR spectra of complex molecules and for assigning signals in experimental spectra. For fluorinated aromatic compounds, the GIAO method, often used in conjunction with Density Functional Theory (DFT), has been shown to provide accurate predictions of ¹⁹F NMR chemical shifts. researchgate.netnih.gov The accuracy of the calculations depends on the level of theory and the basis set used. By performing GIAO calculations, one can obtain theoretical ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound, which can then be compared with experimental data for structural verification.

Deuterium (B1214612) labeling is a powerful technique used to trace the pathways of atoms in chemical reactions and to elucidate reaction mechanisms. nih.govcdnsciencepub.comcdnsciencepub.com By replacing a hydrogen atom with its heavier isotope, deuterium, one can often observe a kinetic isotope effect, where the rate of a reaction is altered. This effect is particularly pronounced when the C-H bond is broken in the rate-determining step of the reaction.

In the context of reactions involving this compound, deuterium labeling could be employed to study various transformations. For instance, in electrophilic aromatic substitution reactions, labeling the aromatic protons could help determine the regioselectivity and the mechanism of the substitution. Similarly, labeling the hydroxyl proton could provide insights into reactions involving the phenolic group, such as etherification or esterification. While specific deuterium labeling studies on this compound are not documented, the principles of this technique are broadly applicable to understanding its reactivity. nih.govcdnsciencepub.comcdnsciencepub.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Phenols exhibit characteristic UV absorption bands arising from π → π* transitions of the benzene ring. docbrown.info The positions and intensities of these absorption maxima (λmax) are sensitive to the nature and position of substituents on the ring.

For this compound, the UV-Vis spectrum is expected to show absorption bands in the ultraviolet region. The hydroxyl group and the halogen substituents will act as auxochromes, causing a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. The exact λmax values would depend on the solvent used due to solvent-solute interactions.

Predicted UV-Vis Absorption for this compound:

| Transition | Predicted λmax (nm) | Notes |

| π → π* | 270 - 290 | This corresponds to the primary absorption band of the substituted benzene ring. The presence of the hydroxyl and halogen groups influences the energy of this transition. docbrown.infonih.gov |

This table is based on the known UV-Vis spectra of phenol and other halogenated phenols. docbrown.infonih.gov

X-ray Diffraction (XRD) and Crystallographic Studies

Currently, there are no published crystallographic studies specifically for this compound in the Cambridge Structural Database. However, studies on similar substituted phenols have revealed common structural motifs, such as the formation of hydrogen-bonded chains or dimers involving the phenolic hydroxyl groups. nih.gov A crystallographic study of this compound would be expected to reveal the precise geometry of the molecule, including the planarity of the benzene ring and the orientations of the substituents. It would also provide valuable data on how the interplay of hydrogen bonding and potential halogen bonding (involving the bromine and fluorine atoms) dictates the crystal lattice structure.

Microwave Spectroscopy for Structural Determination

Microwave spectroscopy is a powerful high-resolution technique used to determine the precise geometric structure of molecules in the gas phase. This method measures the absorption of microwave radiation by a molecule, which corresponds to transitions between its quantized rotational energy levels. By analyzing the frequencies of these transitions, highly accurate rotational constants (A, B, and C) can be determined. These constants are inversely proportional to the moments of inertia of the molecule, which in turn are dependent on the atomic masses and their distribution within the molecule, i.e., the bond lengths and bond angles.

As of the current literature survey, no specific microwave spectroscopy studies have been published for this compound. Therefore, experimental data on its rotational constants, dipole moment, and detailed structural parameters are not available.

However, the general methodology that would be employed for such a study can be described. The investigation would involve measuring the rotational spectrum of this compound using a microwave spectrometer. The resulting spectrum would consist of a series of absorption lines, each corresponding to a specific rotational transition.

The initial analysis would involve assigning the quantum numbers for each observed transition. This assignment is often guided by theoretical predictions of the molecular structure and the resulting rotational spectrum, typically obtained from quantum chemical calculations. Once the transitions are correctly assigned, the rotational constants (A, B, and C) and centrifugal distortion constants can be fitted to the experimental transition frequencies with high precision.

To obtain a complete three-dimensional structure, the spectra of various isotopologues of the molecule would need to be measured. For this compound, this would involve synthesizing and analyzing the spectra of species containing isotopes such as ¹³C, ¹⁸O, and ⁸¹Br. The substitution of an atom with its heavier isotope leads to a slight change in the moments of inertia and, consequently, a shift in the rotational transition frequencies. By analyzing these shifts for a sufficient number of isotopically substituted species, the coordinates of the atoms can be precisely determined in the molecule's principal axis system using Kraitchman's equations. This process allows for the accurate determination of bond lengths and bond angles.

Furthermore, microwave spectroscopy can provide information about the molecule's dipole moment through the observation of the Stark effect—the splitting of rotational lines in the presence of an external electric field. The magnitude of this splitting is related to the components of the electric dipole moment along the principal axes.

While specific experimental data for this compound is not available, the following table illustrates the type of information that would be obtained from a successful microwave spectroscopic study. The values presented are hypothetical and for illustrative purposes only.

Table 1: Hypothetical Microwave Spectroscopy Data for this compound

| Parameter | Symbol | Hypothetical Value |

|---|---|---|

| Rotational Constant | A | 1500 MHz |

| Rotational Constant | B | 800 MHz |

| Rotational Constant | C | 525 MHz |

| Dipole Moment Component | µₐ | 1.5 D |

| Dipole Moment Component | µₑ | 0.8 D |

| Dipole Moment Component | µₒ | 0.2 D |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Biological and Pharmacological Research Applications

Medicinal Chemistry Applications and Biological Activity

Phenolic compounds, and particularly bromophenols, have been identified as a class of potent inhibitors for various enzymes, including carbonic anhydrases (CAs). CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological and pathological processes, making them important drug targets for conditions like glaucoma, epilepsy, and certain cancers. nih.gov

Research has demonstrated that bromophenol derivatives can effectively inhibit human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). Studies on a series of bromophenols revealed potent inhibitory activity, with inhibition constants (Kᵢ) in the low nanomolar range. nih.gov For instance, some bromophenol derivatives have shown Kᵢ values ranging from 1.85 to 5.04 nM against hCA I and 2.01 to 2.94 nM against hCA II. nih.gov While studies focusing specifically on 2-Bromo-3,5-difluorophenol are not detailed, the strong inhibitory potential of the general bromophenol class suggests that this compound is a relevant scaffold for designing novel CA inhibitors. The difluoro-substitution pattern is known to modulate acidity and binding interactions, potentially enhancing the inhibitory activity.

Other research has focused on different enzyme targets. For example, derivatives of bromophenols have been designed and synthesized as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme implicated in type 2 diabetes and obesity. nih.gov One study developed a series of bromophenol compounds that displayed significant PTP1B inhibitory activity, with one derivative showing an IC₅₀ value of 1.50 µM and high selectivity over other phosphatases. nih.gov This highlights the versatility of the bromophenol scaffold in targeting diverse enzyme families.

Table 1: Carbonic Anhydrase Inhibition by Bromophenol Derivatives Data based on studies of various bromophenol compounds.

| Isoenzyme | Inhibition Constant (Kᵢ) Range (nM) |

| hCA I | 1.85 ± 0.58 to 5.04 ± 1.46 |

| hCA II | 2.01 ± 0.52 to 2.94 ± 1.31 |

| Source: Data derived from studies on a dozen bromophenol derivatives. nih.gov |

The structural motifs derived from this compound are relevant to the development of ligands for G-protein-coupled receptors (GPCRs), such as serotonin (B10506) and dopamine (B1211576) receptors, which are critical targets for neurological and psychiatric disorders.

Serotonin 5-HT₂A Receptors: The serotonin 5-HT₂A receptor is a primary target for psychedelic drugs and is also implicated in conditions like schizophrenia and depression. nih.gov Potent 5-HT₂A receptor antagonists are considered effective treatments for serotonin syndrome. nih.gov The phenyl ring with halogen substitutions is a common feature in many serotonergic ligands. The specific arrangement of fluorine and bromine atoms in this compound can be exploited to fine-tune receptor binding and functional activity, guiding the synthesis of novel agonists or antagonists.

Dopamine D₂ Receptors: Dopamine D₂ receptors are well-established targets for antipsychotic medications. google.com They are also crucial in treating Parkinson's disease. nih.gov The development of D₂ receptor ligands often involves halogenated aromatic building blocks to enhance binding affinity and selectivity. For instance, a comprehensive study on non-catechol dopamine D1 receptor agonists involved the use of various commercially available bromophenols to investigate structure-functional selectivity relationships. nih.gov This approach, using intermediates like this compound, allows for systematic modification of the core scaffold to optimize interactions with the receptor's binding pocket and achieve desired signaling outcomes, such as biased agonism. nih.gov

Computational, or in silico, methods are increasingly used to predict the biological activity and identify potential targets for novel compounds before their synthesis. Molecular docking, a key in silico technique, simulates the interaction between a ligand and a target protein to predict binding affinity and orientation.

Derivatives of fluorinated and brominated phenyl compounds are frequently subjected to such analyses. For example, in silico studies on fluorinated diphenylamine (B1679370) chalcone (B49325) derivatives have been used to evaluate their potential as antimalarial and anticancer agents by docking them into the active sites of target proteins. nih.gov Similarly, molecular docking has been used to assess the anti-inflammatory potential of benzoylpropionic acid derivatives by analyzing their interactions with the COX-2 active site. mdpi.com

These methodologies can be applied to this compound and its derivatives to screen them against libraries of biological targets, such as enzymes and receptors, to identify potential therapeutic applications. The predicted binding energies and interaction patterns can guide the rational design of more potent and selective drug candidates. For instance, studies on other chalcone derivatives have shown that in silico analysis can predict binding energies and inhibition constants, identifying promising candidates for further experimental validation. researchgate.net

The pharmacokinetic profile of a drug candidate—encompassing its absorption, distribution, metabolism, excretion, and toxicity (ADMET)—is critical for its development. The inclusion of fluorine and bromine atoms in a molecule like this compound can profoundly influence these properties. Fluorine, for instance, can enhance metabolic stability and membrane permeability, while bromine can serve as a handle for further chemical modification.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₆H₃BrF₂O |

| Molecular Weight | 208.99 g/mol |

| XlogP | 2.5 |

| Source: PubChem. uni.lu |

Development of Targeted Therapies

This compound is a valuable building block in the synthesis of targeted therapies, which are designed to interact with specific molecular targets involved in disease pathogenesis. Its utility is particularly noted in the development of kinase inhibitors for cancer treatment.

Kinase inhibitors are a cornerstone of targeted cancer therapy, and this compound can serve as a versatile precursor in their synthesis. smolecule.com The halogen atoms on the phenolic ring facilitate regioselective cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are essential for constructing the complex heterocyclic scaffolds often found in kinase-binding domains. smolecule.com The compound's structure allows for its incorporation into larger molecules designed to fit precisely into the ATP-binding site of a target kinase, thereby inhibiting its activity and blocking downstream signaling pathways that promote cancer cell growth.

Role in Biochemical Pathway Modulation

The ability of this compound and its derivatives to inhibit specific enzymes or interact with receptors translates to the modulation of broader biochemical pathways.

By inhibiting carbonic anhydrases, compounds derived from this scaffold can influence pH regulation and CO₂/bicarbonate homeostasis. nih.govnih.gov These processes are fundamental to cellular function, and their dysregulation is implicated in various diseases.

Furthermore, by acting as ligands for dopamine and serotonin receptors, derivatives of this compound can modulate neurotransmission pathways in the central nervous system. nih.govgoogle.com This has direct implications for developing treatments for psychiatric and neurodegenerative disorders. The modulation of these pathways is central to the therapeutic action of many existing drugs, and novel compounds based on the this compound structure offer the potential for improved efficacy and selectivity. The compound also serves as an intermediate in synthesizing pharmaceuticals that target specific biological pathways, leveraging its unique fluorine substitutions. chemimpex.com

Environmental and Analytical Research

Environmental Fate and Degradation Studies

Limited specific research on the environmental fate and degradation of 2-Bromo-3,5-difluorophenol is currently available in peer-reviewed literature. However, the environmental behavior of this compound can be broadly inferred from studies on related halogenated phenols.

Halogenated organic compounds, as a class, are generally characterized by their persistence in the environment. nih.gov Their biodegradability is often limited, and they have the potential to accumulate. nih.gov The presence of halogen atoms, such as bromine and fluorine in the case of this compound, can increase the stability of the aromatic ring, making it more resistant to microbial degradation.

Abiotic degradation processes, such as photodegradation, may play a role in the environmental breakdown of such compounds. nih.gov For instance, some polybrominated diphenyl ethers (PBDEs), another class of brominated compounds, have been shown to undergo photochemical degradation in various environmental matrices. nih.gov This process can lead to the formation of less brominated, and sometimes more toxic, degradation products. nih.gov

The fate of halogenated phenols in aquatic systems is influenced by factors like water solubility, partitioning behavior, and sediment interaction. While specific data for this compound is not available, related brominated and fluorinated persistent organic pollutants have been detected in river sediments, particularly in industrially affected areas, indicating their tendency to partition to particulate matter and accumulate in sediments. nih.gov

Further research is needed to determine the specific pathways and rates of degradation for this compound in various environmental compartments, including soil, water, and air, to fully understand its environmental persistence and potential for long-range transport.

Analytical Methodologies for Detection and Quantification

The detection and quantification of specific halogenated phenols like this compound in environmental samples typically require sophisticated analytical techniques due to the complexity of the matrices and the often low concentrations of the analytes. While specific methods for this compound are not extensively documented, general methodologies for the analysis of halogenated phenols are well-established and would likely be applicable.

Chromatographic methods are the cornerstone for the selective determination of individual phenolic compounds. asianpubs.org High-resolution capillary gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful and commonly used technique for the analysis of a wide range of phenols. asianpubs.org GC-MS offers high resolving power, sensitivity, and the ability to confirm the identity of the compound based on its mass spectrum. asianpubs.org For volatile and semi-volatile phenols, this method is often preferred.

High-performance liquid chromatography (HPLC) is another widely used technique for the analysis of phenolic compounds. mdpi.com HPLC can be coupled with various detectors, including ultraviolet (UV) detection, or more selectively, with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). mdpi.comexaly.com The use of LC-MS/MS is particularly advantageous for the trace-level analysis of phenols in complex aqueous samples. exaly.com

Sample preparation is a critical step in the analytical process to extract and concentrate the analyte of interest from the environmental matrix and to remove interfering substances. Solid-phase extraction (SPE) is a common and effective technique for the preconcentration of phenolic compounds from water samples. mdpi.com

The following table summarizes the general analytical techniques applicable to the analysis of halogenated phenols:

| Analytical Technique | Detector | Sample Preparation | Applicability |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | Suitable for a wide range of volatile and semi-volatile halogenated phenols. asianpubs.orgchromatographyonline.com |

| High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS), Tandem Mass Spectrometry (MS/MS), Ultraviolet (UV) | Solid-Phase Extraction (SPE) | Effective for the analysis of a broad spectrum of phenolic compounds in aqueous samples. mdpi.comexaly.com |

Use as Reagents in Analytical Chemistry

There is currently no widely documented use of this compound as a specific reagent in analytical chemistry, such as an indicator, titrant, or complexing agent.

Substituted phenols, in a broader sense, are known to be important starting materials in the synthesis of more complex molecules. wisdomlib.org It is conceivable that this compound could be used as a building block in the synthesis of specific analytical reagents or standards. However, its direct application as a reagent in a specific analytical method is not established in the available literature. Further research and development may explore potential applications of this compound in the field of analytical chemistry.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Synthesis

The carbon-bromine bond in 2-Bromo-3,5-difluorophenol is a key feature for synthetic transformations, particularly in cross-coupling reactions. nbinno.com Future research is increasingly directed towards developing more efficient, selective, and sustainable catalytic systems for these reactions.

A significant trend is the move away from traditional palladium catalysts towards more earth-abundant and cost-effective metals. Nickel-based catalysts, for instance, have shown efficiency in Suzuki-Miyaura cross-coupling reactions of aryl halides. mdpi.com The development of nanocatalysis using first-row transition metals also represents a promising frontier for creating highly active and recyclable catalytic systems. novartis.com These novel catalysts are crucial for minimizing waste and reducing the reliance on precious metals, aligning with the principles of green chemistry. bio-conferences.org The aim is to enhance the efficiency of reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental for creating complex derivatives from brominated aromatics like this compound. nbinno.com

Exploration of New Biological Targets and Therapeutic Areas

Derivatives of bromophenols are being actively investigated for their potential to interact with a wide range of biological targets, opening up new therapeutic possibilities. Research has demonstrated that bromophenol derivatives can act as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in the treatment of diabetes. nih.gov